basic chemical properties of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
basic chemical properties of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
In-Depth Technical Guide: Chemical Properties and Applications of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
Executive Summary
3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine is a highly specialized spirocyclic compound characterized by a 2-aminooxazoline ring spiro-fused to a cyclohexane moiety. In modern medicinal chemistry, this molecular architecture serves as a privileged pharmacophore, particularly in the design of central nervous system (CNS) therapeutics. Its most prominent application is as a core scaffold for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, which are heavily investigated for modifying the progression of Alzheimer's Disease[1]. This whitepaper provides a comprehensive analysis of its structural chemistry, synthetic methodologies, and the self-validating experimental protocols required to evaluate its pharmacological profile.
Structural Chemistry & Physicochemical Profiling
The unique properties of 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine stem from its rigid spirocyclic framework and the electronic distribution of the 2-aminooxazoline group.
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Conformational Rigidity: The spiro-fusion at the C5 position of the oxazoline ring restricts the conformational degrees of freedom. This pre-organization minimizes the entropic penalty upon binding to target proteins, specifically allowing the cyclohexane ring to optimally occupy deep hydrophobic pockets (such as the S1 and S3 subsites of BACE1) [2].
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Electronic Properties & pKa: The 2-aminooxazoline moiety functions as a cyclic isourea. It exhibits a pKa of approximately 8.0–8.5. This basicity is a critical design feature. At physiological pH (7.4), the molecule exists in an equilibrium of neutral and protonated states, facilitating passive membrane permeability. However, within the acidic environment of the neuronal endosome (pH 4.5)—the primary site of BACE1 activity—the oxazoline nitrogen becomes fully protonated. This cationic state enables the formation of a robust, bidentate hydrogen-bonding network with the catalytic aspartate dyad (Asp32 and Asp228) of the target enzyme [3].
Synthesis & Synthetic Methodologies
The construction of the spiro-oxazoline core requires precise chemoselectivity to ensure the correct ring closure. The standard synthetic route leverages a 1,2-amino alcohol intermediate.
Causality in Synthesis: The use of cyanogen bromide (BrCN) in the final step is a deliberate choice driven by reaction kinetics. The highly nucleophilic primary amine of the intermediate preferentially attacks the electrophilic carbon of BrCN, forming a cyanamide. The spatial proximity of the adjacent hydroxyl group then facilitates a rapid, thermodynamically favored 5-exo-dig cyclization onto the nitrile, yielding the 2-aminooxazoline core with high atom economy and without the need for harsh coupling reagents.
Fig 1. Synthesis workflow of the spiro-oxazoline core via BrCN cyclization.
Protocol: Step-by-Step Synthesis of the Spiro-Oxazoline Core
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Hydantoin Formation: React cyclohexanone with potassium cyanide (KCN) and ammonium carbonate in aqueous ethanol at 60°C for 24 hours to yield the spiro-hydantoin.
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Hydrolysis: Reflux the hydantoin in 3M NaOH for 48 hours to afford 1-aminocyclohexanecarboxylic acid.
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Reduction: Suspend the amino acid in anhydrous THF at 0°C. Add Lithium Aluminum Hydride (LiAlH 4 ) dropwise. Reflux for 12 hours to reduce the carboxylic acid to an alcohol, yielding 1-amino-1-(hydroxymethyl)cyclohexane. (Self-validation: Monitor completion via LC-MS; the disappearance of the carboxyl peak confirms reduction).
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Cyclization: Dissolve the amino alcohol in ethanol. Add a solution of BrCN (1.1 eq) in ethanol dropwise at 0°C. Stir at room temperature for 16 hours.
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Purification: Quench with saturated NaHCO 3 , extract with dichloromethane, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to isolate the target compound.
Pharmacological Relevance: BACE1 Inhibition
The amyloidogenic pathway is a primary driver of Alzheimer's Disease pathology. BACE1 cleaves the Amyloid Precursor Protein (APP) to generate the C99 fragment, which is subsequently cleaved by γ-secretase to form neurotoxic Amyloid-β (Aβ) peptides. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine derivatives act as competitive inhibitors of BACE1, halting this cascade.
Fig 2. BACE1 amyloidogenic pathway and targeted inhibition by spiro-oxazolines.
Experimental Protocols & Workflows
Workflow A: In Vitro FRET-Based BACE1 Enzymatic Assay To accurately measure the inhibitory potency of spiro-oxazoline derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed.
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Causality in Design: The assay buffer is strictly maintained at pH 4.5. Because BACE1 is an endosomal enzyme, testing at physiological pH (7.4) would artificially suppress enzyme activity and fail to protonate the oxazoline core, yielding false negatives.
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Step-by-Step Protocol:
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Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).
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Compound Dilution: Prepare a 10-point serial dilution of the compound (10 µM to 0.5 nM) in DMSO. Transfer 1 µL to a 384-well black microplate.
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Enzyme Addition: Add 10 µL of recombinant human BACE1 (final concentration 1 nM) to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.
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Reaction Initiation: Add 10 µL of FRET substrate (e.g., Rh-EVNLDAEFK-Quencher, final concentration 2 µM).
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Detection: Monitor fluorescence continuously for 60 minutes using a microplate reader (Ex: 530 nm, Em: 590 nm).
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Self-Validating System: Include Verubecestat as a positive control. Calculate the Z'-factor using positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.
Workflow B: MDCK-MDR1 Permeability Assay for BBB Penetration CNS drugs must cross the Blood-Brain Barrier (BBB) and avoid efflux by P-glycoprotein (P-gp).
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Causality in Design: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are used because they overexpress the primary efflux transporter found at the BBB, providing a stringent predictive model for brain penetrance.
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Step-by-Step Protocol:
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Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts and culture for 4-5 days until tight junctions form.
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Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 200 Ω·cm² are used. Add Lucifer Yellow to verify monolayer integrity (permeability must be < 1%).
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Dosing: Add 1 µM of the compound to the apical (A) chamber for A-to-B permeability, or to the basolateral (B) chamber for B-to-A permeability.
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Incubation: Incubate at 37°C in 5% CO 2 for 2 hours.
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Analysis: Extract samples from both chambers and quantify using LC-MS/MS.
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Self-Validating System: Calculate the Efflux Ratio (ER = P app (B-A) / P app (A-B)). Calculate mass balance recovery (must be > 80% to rule out non-specific binding to the plasticware). An ER < 2.0 confirms the compound is not a strong P-gp substrate.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Pharmacokinetic Predictors
| Property | Value | Significance in Drug Design |
|---|
| Molecular Formula | C 8 H 14 N 2 O | Low atomic count favors high ligand efficiency. | | Molecular Weight | 154.21 g/mol | Well within Lipinski's Rule of 5; optimal for CNS space. | | Topological Polar Surface Area | 47.6 Ų | TPSA < 90 Ų indicates excellent theoretical BBB permeability. | | Hydrogen Bond Donors | 1 (-NH 2 ) | Low HBD count minimizes the desolvation penalty during membrane crossing. | | Hydrogen Bond Acceptors | 2 (N, O) | Sufficient to facilitate interaction with BACE1 catalytic aspartates. | | pKa (Amidine/Oxazoline) | ~8.0 - 8.5 | Ensures protonation in the acidic endosome (pH 4.5) for target engagement. |
Table 2: Assay Validation Metrics
| Assay | Metric | Acceptable Threshold | Purpose |
|---|---|---|---|
| BACE1 FRET Assay | Z'-factor | > 0.6 | Validates assay robustness and signal window. |
| BACE1 FRET Assay | IC 50 (Reference) | < 10 nM | Confirms enzyme activity and assay sensitivity. | | MDCK-MDR1 | Mass Balance | > 80% | Ensures compound is not lost to non-specific binding. | | MDCK-MDR1 | Efflux Ratio (ER) | < 2.0 | Predicts low P-gp liability and high brain penetrance. |
References
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Title: Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment Source: Frontiers in Chemistry (PMC) URL: [Link]
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Title: Structure- and Property-Based Design of Aminooxazoline Xanthenes as Selective, Orally Efficacious, and CNS Penetrable BACE Inhibitors for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Crystal structure of BACE1 in complex with 2-aminooxazoline 3-azaxanthene inhibitor 28 (4XKX) Source: RCSB Protein Data Bank URL: [Link]
